molecular formula C14H14N2O2S B5522552 N-(4-ACETAMIDOPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE

N-(4-ACETAMIDOPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5522552
M. Wt: 274.34 g/mol
InChI Key: RPPPRNBBXJJAIG-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE is a synthetic organic compound that features both an acetamidophenyl group and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Acetamidophenyl Intermediate: This can be achieved by acetylation of 4-aminophenol using acetic anhydride.

    Coupling with Thiophene Derivative: The acetamidophenyl intermediate is then coupled with a thiophene derivative through an amide bond formation. This can be done using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation of the thiophene ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like AlCl3.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10(17)15-11-4-6-12(7-5-11)16-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPRNBBXJJAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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